



# YKL-04-085 structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | YKL-04-085 |           |
| Cat. No.:            | B15139154  | Get Quote |

An In-depth Technical Guide on the Structure-Activity Relationship of YKL-04-085

### Introduction

YKL-04-085 is a novel small molecule that has demonstrated potent broad-spectrum antiviral activity, particularly against RNA viruses such as the Dengue virus (DENV).[1][2] It was developed through a medicinal chemistry campaign originating from QL47, a previously identified covalent inhibitor of Bruton's tyrosine kinase (BTK) and other Tec-family kinases.[1][2] The primary goal of the structure-activity relationship (SAR) study was to understand and separate the structural requirements for antiviral activity from the compound's effects on host-cell kinases. This led to the discovery of YKL-04-085, a compound that, despite being devoid of kinase inhibitory activity, retains and in some aspects improves upon the antiviral properties of its parent compound.[1][2][3] This document provides a comprehensive overview of the SAR, mechanism of action, and experimental evaluation of YKL-04-085.

# Structure-Activity Relationship (SAR) and Lead Optimization

The development of **YKL-04-085** from QL47 focused on modifying the core structure to eliminate kinase activity while preserving antiviral efficacy. A key discovery was that the quinoline nitrogen, essential for hydrogen bonding to the kinase hinge, was not necessary for the antiviral effect.[1] By replacing this nitrogen, **YKL-04-085** was designed to be devoid of kinase activity, which was confirmed by screening against a panel of 468 kinases.[1] This strategic modification successfully decoupled the antiviral properties from kinase inhibition, a significant step in developing a more selective and potentially safer therapeutic agent.





Table 1: Antiviral Activity and Cytotoxicity of YKL-04-085

and Parent Compound

| Compound   | Anti-DENV-2<br>Activity (IC90, μM) | Cytotoxicity (CC50,<br>μM) | Therapeutic Index<br>(CC50/IC90) |
|------------|------------------------------------|----------------------------|----------------------------------|
| QL47       | Not explicitly stated              | >20                        | Not explicitly stated            |
| YKL-04-085 | 0.555                              | >20                        | >35                              |

Data sourced from studies on DENV-2 inhibition.[1][3]

Table 2: Kinase Inhibition Profile of YKL-04-085

| Kinase Target        | % Binding at 10 μM | IC50 (μM)               |
|----------------------|--------------------|-------------------------|
| BTK/BMX              | <20                | >10                     |
| PIMs, DDRs           | >80                | >10                     |
| Panel of 468 kinases | Largely inactive   | Not determined for most |

YKL-04-085 showed minimal binding to a handful of kinases at a high concentration and did not exhibit significant inhibition, confirming its lack of kinase-directed activity.[1]

Table 3: Pharmacokinetic Properties of YKL-04-085 in

Mice

| Route of<br>Administration | Dosing<br>(mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
|----------------------------|-------------------|--------------|----------|---------------|
| Intraperitoneal<br>(IP)    | 10                | 1570         | 0.25     | 2510          |
| Oral (PO)                  | 10                | 110          | 2.0      | 610           |

Pharmacokinetic studies indicated that YKL-04-085 has improved metabolic stability and suitable properties for in vivo evaluation.[1]



### **Mechanism of Action**

The antiviral mechanism of **YKL-04-085** is distinct from the kinase inhibition pathway of its predecessor, QL47. Studies have shown that both QL47 and **YKL-04-085** are potent inhibitors of viral translation.[1][2][4] This suggests that the compound targets a host-cell factor that is crucial for the translation of viral proteins. The precise molecular target of this series of compounds is currently under investigation, but it is clear that protein kinases are unlikely to be the direct targets.[1]



Click to download full resolution via product page

Caption: Proposed mechanism of action for YKL-04-085.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of **YKL-04-085**.

## **Dengue Virus Inhibition Assay**

Cell Culture: Huh-7 cells are seeded in 96-well plates and incubated overnight.



- Compound Treatment: Cells are pre-treated with serial dilutions of YKL-04-085 for a specified period.
- Virus Infection: The cells are then infected with DENV-2 (e.g., strain GVD) at a specific multiplicity of infection (MOI).
- Incubation: The infection is allowed to proceed for 48-72 hours.
- Quantification: Viral replication is quantified by measuring the activity of a reporter gene
  (e.g., Gaussia luciferase) present in the viral replicon. The IC90 value is calculated as the
  concentration of the compound that inhibits 90% of the viral reporter signal.

### **Cytotoxicity Assay (CC50 Determination)**

- Cell Seeding: Huh-7 cells are seeded in 96-well plates.
- Compound Incubation: The cells are treated with a range of concentrations of YKL-04-085 for the same duration as the antiviral assay.
- Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The CC50 value, the concentration at which cell viability is reduced by 50%, is determined from the dose-response curve.

# Kinase Inhibition Assay (Active Site-Directed Competition Binding)

- Assay Principle: This assay measures the ability of a test compound to displace a known, active site-directed ligand from a panel of kinases.
- Procedure: YKL-04-085 was screened at a concentration of 10 μM against a panel of 468 kinases (KINOMEscan).
- Detection: The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound. A reduction in binding indicates that the test



compound interacts with the kinase's active site.

 Follow-up: For kinases showing significant binding (>80%), dose-response curves are generated to determine the IC50 values.



Click to download full resolution via product page

Caption: Workflow for the evaluation of YKL-04-085.



## **Logical Progression of SAR**

The SAR campaign for **YKL-04-085** followed a logical progression from a known kinase inhibitor to a selective antiviral agent. The key steps involved identifying the structural moieties responsible for kinase binding and systematically modifying them to ablate this activity while retaining the desired antiviral effect.



Click to download full resolution via product page

Caption: Logical flow of the YKL-04-085 SAR study.

### Conclusion



The development of **YKL-04-085** represents a successful example of a structure-based drug design campaign that effectively uncoupled a desired therapeutic effect (antiviral activity) from a potentially undesirable one (kinase inhibition).[1] The resulting compound, **YKL-04-085**, demonstrates potent inhibition of DENV replication by targeting viral translation, exhibits a favorable safety profile in vitro, and possesses pharmacokinetic properties that make it a suitable candidate for further in vivo efficacy studies.[1] Future research will likely focus on the precise identification of its molecular target and the evaluation of its efficacy in preclinical models of viral diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structure—Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [YKL-04-085 structure-activity relationship]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139154#ykl-04-085-structure-activity-relationship]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com